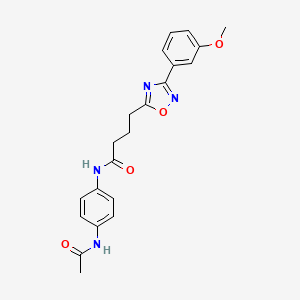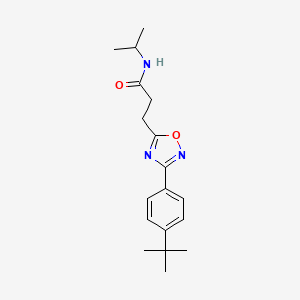
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide, also known as TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying the role of glutamate transporters in the brain. In
Mecanismo De Acción
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide works by binding to the glutamate transporters and preventing them from removing glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can have a range of effects on brain function and behavior.
Biochemical and Physiological Effects:
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide has been shown to have a range of effects on brain function and behavior. It can induce seizures, alter synaptic plasticity, and affect learning and memory. Additionally, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide has been shown to have neuroprotective effects in certain contexts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide in lab experiments is its potency as a glutamate transporter inhibitor. This allows researchers to achieve significant alterations in glutamate levels with relatively low doses of the compound. However, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide is not selective for any particular glutamate transporter subtype, which can make it difficult to tease apart the specific roles of different transporters in brain function.
Direcciones Futuras
There are several future directions for research involving 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide. One area of interest is the potential for using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide as a therapeutic agent for conditions involving altered glutamate levels, such as epilepsy or stroke. Additionally, further research is needed to elucidate the specific roles of different glutamate transporter subtypes in brain function and behavior. Finally, there is potential for developing more selective glutamate transporter inhibitors based on the structure of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide.
Métodos De Síntesis
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide can be synthesized through a multi-step process involving the reaction of tert-butyl 4-(3-aminopropyl)benzoate with sodium azide, followed by the reaction of the resulting compound with isopropyl chloroformate and 5-amino-1,2,4-oxadiazole. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide is primarily used as a research tool for studying the role of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its transporters play a crucial role in regulating its levels. 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide is a potent inhibitor of glutamate transporters, and its use allows researchers to study the effects of altered glutamate levels on brain function and behavior.
Propiedades
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-12(2)19-15(22)10-11-16-20-17(21-23-16)13-6-8-14(9-7-13)18(3,4)5/h6-9,12H,10-11H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBXXUMZQZVXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




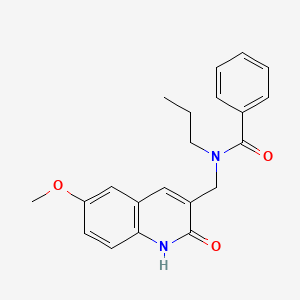

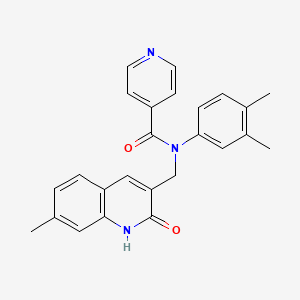


![N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide](/img/structure/B7713674.png)
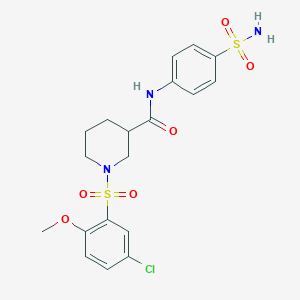


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713701.png)
